molecular formula C22H21N5O2S B11468155 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

Cat. No.: B11468155
M. Wt: 419.5 g/mol
InChI Key: OYYUPXGIJIEQPF-UHFFFAOYSA-N
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Description

1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, a morpholine ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridine halide.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and an appropriate halide.

    Coupling with Naphthol: The final step involves coupling the triazole-pyridine-morpholine intermediate with naphthol under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity.

    Pathways Involved: The pathways affected by the compound include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetylbenzohydrazide
  • 5-(4-pyridinyl)-1,2,4-triazole derivatives

Uniqueness: 1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

1-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C22H21N5O2S/c1-26-21(15-5-4-8-23-14-15)24-25-22(26)30-20-17-7-3-2-6-16(17)18(13-19(20)28)27-9-11-29-12-10-27/h2-8,13-14,28H,9-12H2,1H3

InChI Key

OYYUPXGIJIEQPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CN=CC=C5

Origin of Product

United States

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